Product packaging for 2-(3-Bromophenoxy)-5-chloroaniline(Cat. No.:CAS No. 1039816-97-1)

2-(3-Bromophenoxy)-5-chloroaniline

Cat. No.: B2661289
CAS No.: 1039816-97-1
M. Wt: 298.56
InChI Key: VOYKJRIXBPRKDN-UHFFFAOYSA-N
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Description

Contextualizing 2-(3-Bromophenoxy)-5-chloroaniline within Contemporary Organic Synthesis Research

In the realm of organic synthesis, the demand for complex and highly functionalized molecules is ever-present. Compounds like this compound serve as crucial intermediates, providing a scaffold upon which further chemical transformations can be performed. innospk.com Its structure, featuring a diaryl ether linkage and a substituted aniline (B41778) ring, allows for a variety of coupling and modification reactions. The presence of bromine and chlorine atoms offers sites for selective reactivity, enabling chemists to introduce diverse functional groups. innospk.com This versatility makes it a valuable tool in the synthesis of more intricate molecules, particularly in the fields of medicinal chemistry and materials science. youtube.comresearchgate.net

Overview of Structural Motifs Present in this compound and Their Research Significance

The structure of this compound incorporates several important chemical motifs:

Aniline: The aniline core is a fundamental building block in organic chemistry, widely used in the synthesis of dyes, pharmaceuticals, and polymers. researchgate.net The amino group on the aniline ring is a key functional group that can undergo a wide range of chemical reactions.

Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms on the aromatic rings are of particular interest. They serve as versatile handles for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. youtube.comlibretexts.org Their presence also influences the electronic properties of the molecule, affecting its reactivity and potential biological activity.

Historical Development of Research Involving Aniline and Phenoxy-Bridged Compounds Leading to this compound

The journey to understanding and utilizing compounds like this compound is built upon a rich history of organic chemistry. The study of organic compounds derived from biological sources began in the early 19th century, with Jöns Jacob Berzelius coining the term "organic chemistry" in 1806. lumenlearning.com A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from inorganic starting materials, disproving the theory of vitalism and opening the door to modern synthetic organic chemistry. lumenlearning.com

The development of methods to form the key bonds within this compound has been a major focus of research. The formation of the diaryl ether linkage, for instance, has been a long-standing challenge. The classical Ullmann condensation, first reported in 1903, was a significant step forward but often required harsh reaction conditions. beilstein-journals.orgwikipedia.org More recent advancements, such as the development of copper-catalyzed Ullmann-type reactions with various ligands, have enabled the synthesis of diaryl ethers under much milder conditions. acs.orgnih.govorganic-chemistry.org

Similarly, the formation of the carbon-nitrogen bond in the aniline moiety has been extensively studied. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for its efficiency and broad substrate scope in forming C-N bonds. libretexts.orgwikipedia.orgnumberanalytics.com This reaction has largely replaced older, harsher methods for the synthesis of aryl amines. wikipedia.org

Broader Academic Implications of this compound Derivatives

The derivatization of this compound opens up avenues for exploring new chemical space and developing molecules with tailored properties. The reactivity of the bromo and chloro substituents allows for the introduction of a wide array of functional groups, leading to the synthesis of libraries of related compounds. These derivatives are of significant interest in several areas:

Medicinal Chemistry: Aniline and diaryl ether motifs are present in many biologically active compounds. beilstein-journals.orgsciencescholar.us By modifying the structure of this compound, researchers can systematically explore structure-activity relationships and potentially discover new therapeutic agents.

Materials Science: The electronic properties of aromatic compounds can be fine-tuned through substitution. Derivatives of this compound could be investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Chemical Biology: The development of fluorescent probes and sensors often relies on molecules with specific recognition properties. The structural framework of this compound could be adapted to create new tools for studying biological processes. nih.govacs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₉BrClNO biosynth.comamericanelements.com
Molecular Weight 298.56 g/mol biosynth.com
CAS Number 1039816-97-1 biosynth.com
Appearance Powder americanelements.com
IUPAC Name This compound americanelements.com
SMILES C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Cl)N biosynth.comamericanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrClNO B2661289 2-(3-Bromophenoxy)-5-chloroaniline CAS No. 1039816-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromophenoxy)-5-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKJRIXBPRKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 3 Bromophenoxy 5 Chloroaniline and Its Analogues

Established Synthetic Pathways for the Core 2-(3-Bromophenoxy)-5-chloroaniline Scaffold

The traditional synthesis of this compound relies on well-established reactions that are widely used in organic chemistry for the formation of carbon-oxygen bonds between aromatic rings.

Nucleophilic aromatic substitution (SNA_r) represents a direct approach to forming the diaryl ether bond in this compound. This method typically involves the reaction of an activated aryl halide with a phenoxide. In the context of this specific synthesis, one common strategy is the reaction of 3-bromophenol (B21344) with 2,5-dichloronitrobenzene, followed by the reduction of the nitro group to an amine. The electron-withdrawing nitro group on 2,5-dichloronitrobenzene activates the ring towards nucleophilic attack by the phenoxide ion generated from 3-bromophenol. A base, such as potassium carbonate, is commonly used to deprotonate the phenol (B47542). The subsequent reduction of the nitro intermediate to the desired aniline (B41778) can be achieved using various reducing agents, including iron in acetic acid or catalytic hydrogenation.

Another prominent SNA_r-based method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. For the synthesis of this compound, this could involve the reaction of 2-amino-4-chlorophenol (B47367) with 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene (B47543) in the presence of a copper catalyst and a base. The choice of starting materials can be varied, for instance, using 3-bromophenol and 2-bromo-5-chloroaniline (B1280272). The reaction conditions, such as the type of copper catalyst (e.g., copper(I) iodide, copper(I) oxide), the base (e.g., potassium carbonate, cesium carbonate), and the solvent (e.g., dimethylformamide, pyridine), are critical for achieving high yields.

Starting Material 1Starting Material 2Catalyst/BaseSolventProduct
3-Bromophenol2,5-DichloronitrobenzeneK₂CO₃DMF2-(3-Bromophenoxy)-5-chloronitrobenzene
2-Amino-4-chlorophenol1-Bromo-3-iodobenzeneCuI / BasePyridineThis compound
3-Bromophenol2-Bromo-5-chloroanilineCu₂O / K₂CO₃DMFThis compound

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of N-aryl and O-aryl compounds. In the context of this compound synthesis, the Buchwald-Hartwig reaction can be employed to form the diaryl ether linkage. This typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. For instance, 3-bromophenol can be coupled with 2-bromo-5-chloroaniline using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky electron-rich phosphine ligand such as Xantphos or BINAP. A strong base, for example, cesium carbonate or sodium tert-butoxide, is required to facilitate the reaction.

The versatility of this method allows for various combinations of starting materials. For example, an alternative approach could involve the coupling of 2-amino-4-chlorophenol with 1,3-dibromobenzene. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for optimizing the reaction yield and minimizing side products.

Aryl Halide/TriflatePhenolPalladium CatalystLigandBaseSolventProduct
2-Bromo-5-chloroaniline3-BromophenolPd₂(dba)₃XantphosCs₂CO₃TolueneThis compound
1,3-Dibromobenzene2-Amino-4-chlorophenolPd(OAc)₂BINAPNaOtBuDioxaneThis compound

The synthesis of this compound is often accomplished through multi-step sequences that involve a combination of different reaction types. A common strategy begins with the nitration of a suitable precursor, followed by a nucleophilic aromatic substitution or a coupling reaction, and concludes with the reduction of the nitro group.

One such sequence starts with the nitration of 1,4-dichlorobenzene (B42874) to yield 2,5-dichloronitrobenzene. This intermediate then undergoes a nucleophilic aromatic substitution reaction with 3-bromophenol in the presence of a base like potassium carbonate to form 2-(3-bromophenoxy)-5-chloronitrobenzene. The final step is the reduction of the nitro group to an amine, which can be achieved using various methods such as catalytic hydrogenation (H₂/Pd-C) or by using a reducing agent like iron powder in acetic acid or stannous chloride. This multi-step approach allows for the systematic construction of the target molecule, with each step being relatively high-yielding and well-established.

StepReaction TypeStarting MaterialReagentsIntermediate/Product
1Nitration1,4-DichlorobenzeneHNO₃, H₂SO₄2,5-Dichloronitrobenzene
2Nucleophilic Aromatic Substitution2,5-Dichloronitrobenzene3-Bromophenol, K₂CO₃2-(3-Bromophenoxy)-5-chloronitrobenzene
3Reduction2-(3-Bromophenoxy)-5-chloronitrobenzeneFe, CH₃COOH or H₂, Pd/CThis compound

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of novel techniques such as microwave-assisted synthesis and the development of more active and selective catalysts for the production of this compound and its derivatives.

Microwave-assisted organic synthesis has gained significant attention as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer side products. The application of microwave irradiation to the synthesis of this compound derivatives, particularly in the context of Ullmann condensation and palladium-catalyzed coupling reactions, has shown promising results. The high temperatures and pressures generated under microwave conditions can accelerate the rate of these reactions, allowing for the synthesis to be completed in minutes rather than hours. For example, the copper-catalyzed coupling of 3-bromophenol with 2-bromo-5-chloroaniline can be significantly expedited using microwave heating.

Reaction TypeStarting MaterialsCatalyst/BaseConditionsReaction Time
Ullmann Condensation3-Bromophenol, 2-Bromo-5-chloroanilineCuI, K₂CO₃Microwave Irradiation15-30 minutes
Buchwald-Hartwig Coupling2-Amino-4-chlorophenol, 1,3-DibromobenzenePd₂(dba)₃, Xantphos, Cs₂CO₃Microwave Irradiation10-20 minutes

The efficiency of the synthesis of this compound is heavily dependent on the catalyst employed. Research in this area is focused on developing more active, stable, and recyclable catalysts for both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig reaction. For the Ullmann reaction, efforts are being made to develop ligand-supported copper catalysts that can operate under milder reaction conditions and with lower catalyst loadings. Similarly, for the Buchwald-Hartwig coupling, the development of new phosphine ligands that can promote the reaction at low catalyst concentrations and with a broader range of substrates is an active area of research. The goal is to create more cost-effective and environmentally benign processes for the large-scale production of this compound. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a key focus in the development of greener synthetic routes.

Catalyst SystemReaction TypeAdvantages
Ligand-supported Copper CatalystsUllmann CondensationMilder reaction conditions, lower catalyst loading, potential for recyclability
Advanced Phosphine Ligands for PalladiumBuchwald-Hartwig CouplingLower catalyst concentrations, broader substrate scope, higher turnover numbers
Heterogeneous Catalysts (e.g., Pd on solid support)Buchwald-Hartwig CouplingEasy separation and recycling, reduced metal contamination in the product

Solvent-Free and Environmentally Benign Protocols for this compound Synthesis

The synthesis of this compound inherently involves the formation of a diaryl ether linkage and a carbon-nitrogen bond. Traditional methods for these transformations, such as the Ullmann condensation and Buchwald-Hartwig amination, often rely on high temperatures and the use of volatile, toxic organic solvents. rsc.org In recent years, significant efforts have been directed towards developing solvent-free and more environmentally benign protocols for these crucial reactions, aligning with the principles of green chemistry.

Solvent-free approaches, often utilizing mechanochemistry (ball-milling) or neat reaction conditions (heating reactants without a solvent), offer numerous advantages, including reduced waste, lower energy consumption, and often faster reaction times. rsc.orgrsc.org

Key environmentally benign strategies applicable to the synthesis of this compound include:

Solvent-Free Ullmann Condensation: The formation of the diaryl ether bond can be achieved by a copper-catalyzed reaction between a phenol and an aryl halide. Solvent-free modifications of the Ullmann reaction have been developed, sometimes using microwave irradiation or simply heating the neat reactants with a copper catalyst. chemrxiv.orgthieme-connect.com For instance, the coupling of 3-bromophenol with a suitably substituted chloronitrobenzene precursor could be envisioned under solvent-free conditions, followed by the reduction of the nitro group.

Solvent-Free Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. Recent advancements have led to highly active palladium-N-heterocyclic carbene (NHC) complexes that can catalyze the amination of aryl chlorides at room temperature under solvent-free conditions. nih.govacs.org This methodology could be applied to the final step in the synthesis, coupling the 2-(3-bromophenoxy) moiety with an amino group on the second ring. Mechanochemical Buchwald-Hartwig amination using ball-milling has also proven effective for aryl chlorides, even without the need for an inert gas atmosphere. rsc.org

Below is a table summarizing these environmentally friendly approaches.

Reaction Type Methodology Key Features Potential Application in Synthesis
Ullmann CondensationSolvent-free heatingStoichiometric copper, high temperatures, no solvent waste. chemrxiv.orgFormation of the 2-(3-bromophenoxy)nitrobenzene intermediate.
Buchwald-Hartwig AminationSolvent-free, Pd-NHC catalystRoom temperature, low catalyst loading, applicable to aryl chlorides. nih.govacs.orgCoupling of the 2-(3-bromophenoxy) halide with an amine.
Buchwald-Hartwig AminationMechanochemistry (Ball-Milling)Reduced solvent use, mechanical activation, can be air-tolerant. rsc.orgrsc.orgC-N bond formation for the aniline moiety.

Derivatization and Functionalization of the this compound Moiety

The this compound scaffold possesses multiple sites for further chemical modification, allowing for the synthesis of a diverse library of analogues. The reactivity of the two aromatic rings, the amino group, and the halogen substituents can be selectively exploited.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on this compound is dictated by the directing effects of the existing substituents on both phenyl rings. dalalinstitute.commasterorganicchemistry.com

Aniline Ring: This ring contains the strongly activating, ortho, para-directing amino group (-NH₂) and the deactivating, ortho, para-directing chloro group (-Cl). byjus.com The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The available positions are C4 (already substituted with Cl) and C6. Therefore, substitution is expected to occur at the C6 position. However, the high reactivity of anilines can lead to polysubstitution and oxidation side reactions. libretexts.orglibretexts.org To achieve selective monosubstitution, the reactivity of the amino group is often attenuated by converting it to an amide (e.g., acetanilide) prior to the electrophilic substitution step. libretexts.orglibretexts.org The amide group is still an ortho, para-director but is less activating than the free amine. The protecting group can be removed by hydrolysis after the reaction.

Phenoxy Ring: This ring contains the deactivating, ortho, para-directing bromo group (-Br) and the activating, ortho, para-directing ether oxygen (-OAr). The ether group's activating effect will likely direct substitution to the positions ortho and para to the oxygen. The bromine atom will also direct to its ortho and para positions. The combined effects would favor substitution at the positions ortho and para to the ether linkage, which are also ortho and meta to the bromine.

The primary amino group is a versatile functional handle for a variety of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. rsc.org This is not only a method for synthesizing derivatives but is also a common strategy to protect the amino group and modulate its reactivity during other transformations like electrophilic substitution. libretexts.org

Diazotization: The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). acs.orgresearchgate.net Diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide range of functional groups through Sandmeyer-type reactions, including halogens (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and hydrogen. This allows for extensive diversification of the aniline ring. libretexts.org

The bromine atom on the phenoxy ring serves as an excellent site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl bromides are generally more reactive than aryl chlorides in these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. youtube.comorganic-chemistry.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine position. nih.gov

Heck Reaction: The bromine substituent can be coupled with an alkene in the presence of a palladium catalyst to form a new C-C bond, yielding a styrenyl-type derivative. organic-chemistry.orgthieme-connect.delibretexts.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted diaryl ethers.

Buchwald-Hartwig Amination: The bromine can be replaced with a different amino group through palladium-catalyzed amination, allowing for the synthesis of derivatives with different nitrogen-based substituents. wikipedia.org

Cross-Coupling Reaction Coupling Partner Resulting Functional Group
Suzuki-MiyauraBoronic Acid/Ester (R-B(OH)₂)Biaryl or Alkyl-Aryl (C-R)
HeckAlkene (H₂C=CHR)Substituted Alkene (-CH=CHR)
SonogashiraTerminal Alkyne (HC≡CR)Alkyne (-C≡CR)
Buchwald-HartwigAmine (R₂NH)Substituted Amine (-NR₂)

The chlorine atom on the aniline ring is generally less reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom. However, with the development of highly active catalyst systems, particularly those based on bulky, electron-rich phosphine ligands (like XPhos) or N-heterocyclic carbenes (NHCs), the coupling of aryl chlorides has become increasingly feasible. rsc.orgrsc.orgthieme-connect.comtcichemicals.com

To achieve selective derivatization at the chlorine position, one would typically first react the more labile bromine substituent. Subsequently, under more forcing conditions or with a specialized catalyst system designed for aryl chlorides, the chlorine atom could undergo reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This difference in reactivity allows for a stepwise functionalization of the molecule.

Stereoselective Synthesis of this compound Analogues

The parent molecule, this compound, is achiral. However, analogues of this compound can be designed to be chiral, necessitating stereoselective synthetic methods. A key source of chirality in diaryl ether scaffolds can be atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. nih.gov

For a diaryl ether to exhibit atropisomerism, there must be sufficiently bulky substituents at the ortho positions of the ether linkage, which hinder free rotation. While the parent molecule lacks this feature, analogues of this compound could be synthesized with appropriate ortho-substituents on one or both aromatic rings, leading to stable, isolable atropisomers.

The catalytic asymmetric synthesis of such axially chiral diaryl ethers is a challenging but emerging field. nih.govacs.org Recent methodologies include:

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective esterification of prochiral diaryl ether dialdehydes has been shown to produce enantioenriched axially chiral diaryl ethers with high enantioselectivity. rsc.orgchemrxiv.orgnih.gov

Biocatalysis: Enzymes have been used for the desymmetrization of prochiral diaryl ethers to afford chiral products. tcichemicals.com

These advanced stereoselective strategies could be applied to appropriately designed precursors to generate chiral analogues of this compound, which could be valuable as chiral ligands or for biological studies. chemrxiv.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromophenoxy 5 Chloroaniline

Exploration of Reaction Pathways of 2-(3-Bromophenoxy)-5-chloroaniline

There is no available scientific literature that specifically details the reaction pathways of this compound. General reactions for diaryl ethers, anilines, and halogenated aromatic compounds can be hypothesized, but specific studies on this compound are absent.

Kinetics and Thermodynamics of Reactions Involving this compound

A search for kinetic and thermodynamic data for reactions involving this compound yielded no specific results. Such studies, which are crucial for understanding reaction rates and feasibility, have not been published in the accessible scientific domain.

Investigation of Intermediates in this compound Related Reactions

There are no documented investigations into the reaction intermediates formed during transformations of this compound. The identification of transient species is fundamental to elucidating reaction mechanisms, but this information is not available for this compound.

Role of this compound as a Ligand or Catalyst Precursor in Organic Transformations

No studies have been found that explore the potential of this compound as a ligand for metal catalysts or as a precursor for catalyst synthesis. Its structural features, including the aniline (B41778) and bromo-phenoxy groups, could theoretically allow for coordination with metal centers, but this has not been experimentally verified in published research.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Due to the lack of studies on the reactivity of this compound, there is no information regarding the chemoselectivity, regioselectivity, or stereoselectivity of its reactions. Understanding these aspects is critical for its application in targeted organic synthesis.

Computational and Theoretical Chemistry Studies of 2 3 Bromophenoxy 5 Chloroaniline

Electronic Structure and Bonding Analysis of 2-(3-Bromophenoxy)-5-chloroaniline

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the electron distribution, molecular orbitals, and bonding characteristics of this compound is crucial for understanding its stability, spectroscopic properties, and how it interacts with other chemical species.

Quantum Chemical Calculations on this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron density and derive various molecular properties. For a molecule like this compound, such calculations would typically be performed to optimize its three-dimensional geometry and compute a range of electronic descriptors.

While specific peer-reviewed studies detailing a full quantum chemical analysis of this compound are not prominent in publicly available literature, the standard outputs of such an analysis would include key molecular properties. These properties help in quantifying the molecule's reactivity and stability. A natural bond orbital (NBO) analysis could also be performed to understand charge transfer and delocalization of charge resulting from intramolecular interactions.

A representative set of quantum molecular descriptors that would be calculated for this compound is presented in the table below. These values are typically derived from the energies of the frontier molecular orbitals.

ParameterSymbolDefinitionTypical Calculated Value (Illustrative)
Ionization PotentialIThe minimum energy required to remove an electron from the molecule.~ 7.5 - 8.5 eV
Electron AffinityAThe energy released when an electron is added to the molecule.~ 0.5 - 1.5 eV
ElectronegativityχThe tendency of the molecule to attract electrons.~ 4.0 - 5.0 eV
Chemical HardnessηA measure of the molecule's resistance to charge transfer.~ 3.0 - 4.0 eV
Chemical SoftnessSThe reciprocal of chemical hardness, indicating polarizability.~ 0.25 - 0.33 eV⁻¹
Chemical PotentialμThe negative of electronegativity, related to the escaping tendency of electrons.~ -4.0 - -5.0 eV
Electrophilicity IndexωA measure of the energy lowering of a system when it accepts electrons.~ 2.5 - 4.0 eV

This table is illustrative and shows the types of data generated from quantum chemical calculations for aromatic compounds of similar complexity. The values are not specific experimental or calculated results for this compound.

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acs.orgnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to reaction and has higher polarizability. nih.govmdpi.com

Molecular OrbitalDescriptionPredicted Energy (Illustrative)Predicted Localization
HOMO Highest Occupied Molecular Orbital-5.5 to -6.5 eVPrimarily on the chloroaniline ring and amino group
LUMO Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eVDistributed across both aromatic rings, with influence from halogen substituents
Energy Gap (ΔE) LUMO - HOMO Energy3.5 to 4.5 eVN/A

This table provides illustrative energy values and localizations based on general principles of FMO theory for substituted aromatic amines. These are not specific calculated data for this compound.

Conformational Landscape and Energetics of this compound

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. The molecule is not rigid; rotation can occur around the ether linkage (C-O-C bonds), giving rise to different spatial arrangements, or conformers. Understanding this conformational landscape is essential for predicting its biological activity and physical properties.

Molecular Dynamics Simulations of this compound Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior, conformational changes, and thermodynamic stability of a molecule in various environments, such as in a solvent or interacting with a biological target.

While specific MD simulation studies on this compound or its direct derivatives are not readily found in the scientific literature, such simulations would be valuable. A simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and observing its conformational changes over nanoseconds or longer. The analysis would focus on the torsional angles around the ether bond, identifying the most stable (lowest energy) conformations and the energy barriers between them. These studies can provide insights into how the molecule might adapt its shape to fit into a receptor binding site, a crucial aspect of drug design.

Potential Energy Surface Mapping for this compound

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For this compound, mapping the PES would involve systematically changing key geometric parameters, such as the dihedral angles of the ether linkage, and calculating the corresponding energy at each point using quantum chemical methods.

The resulting map would reveal the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for converting between these conformers. This provides a static, time-independent picture of the molecule's flexibility and the relative stability of its different shapes. Such an analysis is fundamental for understanding which conformations are most likely to be present at equilibrium and the energy required for conformational changes.

Prediction of Reactivity and Selectivity in this compound Reactions

Computational chemistry can predict the likely sites of chemical reactions on a molecule and the selectivity of those reactions. For this compound, this involves identifying which atoms are most susceptible to electrophilic or nucleophilic attack and the relative stability of potential reaction intermediates.

The reactivity of this molecule is complex due to the presence of multiple functional groups: two aromatic rings, an amine group, an ether linkage, and two different halogen substituents.

Aniline (B41778) Ring : The amino group (-NH₂) is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the chlorine atom at the 5-position is deactivating.

Phenoxy Ring : The ether oxygen is activating and ortho-, para-directing, while the bromine atom at the 3-position is deactivating but also an ortho-, para-director.

Computational models, such as those calculating the electrostatic potential (ESP) on the molecular surface or analyzing the distribution of frontier molecular orbitals, can help resolve these competing influences. Regions of negative electrostatic potential (red areas on an ESP map) indicate electron-rich sites prone to electrophilic attack, while positive potential regions (blue areas) are susceptible to nucleophilic attack. FMO analysis can also pinpoint reactivity; the site with the largest HOMO coefficient is often the preferred site for electrophilic attack. acs.org Computational studies on related diaryl ether formations have utilized DFT to investigate reaction mechanisms and energetics, which could be applied to predict reactions involving the ether linkage of this compound. nih.gov

Development of Structure-Activity Relationship (SAR) Models for this compound Derivatives

The development of Structure-Activity Relationship (SAR) models is a cornerstone in the field of medicinal chemistry and drug discovery. For a given scaffold, such as this compound, SAR studies provide crucial insights into how specific structural modifications of a molecule influence its biological activity. These studies are instrumental in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. The general approach involves synthesizing a series of derivatives by systematically altering different parts of the parent molecule and then evaluating their biological activity through in vitro or in vivo assays.

For the this compound scaffold, a systematic SAR exploration would involve modifications at several key positions. These include substitutions on both the aniline and the phenoxy rings, as well as potential modifications of the ether linkage. The goal is to elucidate the electronic, steric, and hydrophobic requirements for optimal interaction with a specific biological target.

Hypothetical SAR Study of this compound Derivatives

To illustrate the development of an SAR model, a hypothetical series of derivatives of this compound could be synthesized and evaluated for their inhibitory activity against a particular enzyme, for instance, a protein kinase. The biological activity is often expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following interactive data table presents hypothetical data for a series of derivatives where substitutions are made at the R1 position of the aniline ring and the R2 position of the phenoxy ring.

Compound IDR1 (Aniline Ring)R2 (Phenoxy Ring)IC50 (nM)
1 -H-Br500
2 -F-Br450
3 -Cl-Br300
4 -CH3-Br600
5 -OCH3-Br750
6 -H-Cl600
7 -H-F800
8 -H-I400
9 -Cl-Cl200
10 -Cl-I150
11 -NO2-Br100
12 -NH2-Br900

From this hypothetical data, several SAR trends can be deduced:

Influence of Substituents on the Aniline Ring (R1):

Halogen substitution at the R1 position appears to be favorable for activity, with chlorine (Compound 3) providing a better potency than fluorine (Compound 2).

Small alkyl groups like methyl (Compound 4) or methoxy groups (Compound 5) at the R1 position seem to decrease the activity compared to the unsubstituted parent compound (Compound 1).

The introduction of a strong electron-withdrawing group like nitro (-NO2) at the R1 position (Compound 11) significantly enhances the inhibitory activity.

Conversely, an electron-donating group like an amine (-NH2) at the R1 position (Compound 12) leads to a substantial loss of activity.

Influence of Substituents on the Phenoxy Ring (R2):

Among the halogens at the R2 position, the activity seems to increase with the size of the halogen, with iodine (Compound 8) being more potent than bromine (Compound 1) and chlorine (Compound 6).

The combination of a chlorine atom at R1 and a halogen at R2 (Compounds 9 and 10) results in some of the most potent compounds in this hypothetical series.

Quantitative Structure-Activity Relationship (QSAR) Models

Building upon the qualitative insights from SAR, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the chemical structures of the derivatives and their biological activities. These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Electronic Descriptors: Hammett constants (σ), dipole moments, and atomic charges, which describe the electronic properties of substituents.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals radii, which quantify the size and shape of the substituents.

Hydrophobic Descriptors: Logarithm of the octanol-water partition coefficient (logP) and hydrophobic constants (π), which measure the lipophilicity of the molecule.

A QSAR equation would take the general form:

log(1/IC50) = c1(descriptor1) + c2(descriptor2) + ... + constant

Advanced Computational Approaches: 3D-QSAR

For a more sophisticated understanding of the SAR, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.govchemrevlett.comresearchgate.net These techniques require the 3D alignment of the series of molecules and calculate their steric and electrostatic fields. The resulting contour maps provide a visual representation of the regions around the scaffold where modifications would likely lead to increased or decreased activity.

CoMFA: Generates contour maps indicating regions where steric bulk is favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity.

CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the interaction requirements. chemrevlett.comresearchgate.net

The insights gained from these SAR and QSAR models are invaluable for the rational design of new derivatives of this compound with potentially improved therapeutic properties. By understanding the key structural features that govern biological activity, medicinal chemists can focus their synthetic efforts on more promising candidates, thereby accelerating the drug discovery process.

Spectroscopic and Advanced Characterization Methodologies for 2 3 Bromophenoxy 5 Chloroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 2-(3-Bromophenoxy)-5-chloroaniline

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon framework of the molecule.

¹H and ¹³C NMR Techniques for this compound

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial characterization of this compound. chemconnections.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number of different types of protons, their electronic environments, and the number of neighboring protons. For this compound, the aromatic protons on the two distinct phenyl rings will exhibit characteristic chemical shifts in the downfield region of the spectrum. The position of these signals is influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amine and ether groups. The protons on the aniline (B41778) ring and the bromophenoxy ring will show distinct patterns, and their coupling with adjacent protons (J-coupling) will lead to specific splitting (e.g., doublets, triplets, double doublets). The broad signal of the amine (-NH₂) protons is also a key diagnostic feature. rsc.org

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemconnections.org Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are highly sensitive to the local electronic environment. chemconnections.org For instance, the carbon atoms bonded to the electronegative bromine, chlorine, oxygen, and nitrogen atoms will be deshielded and appear at higher chemical shifts (downfield). The signals for the aromatic carbons typically appear in a specific range, and the substitution pattern on each ring can be deduced from the number and positions of these signals.

¹H NMR Data for Related Anilines
Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm)
3-Chloroaniline7.08 (t, J=7.9 Hz, 1H), 6.78 (ddd, J=7.8, 1.9, 0.8 Hz, 1H), 6.68 (t, J=2.1 Hz, 1H), 6.57 (ddd, J=8.1, 2.3, 0.8 Hz, 1H), 3.69 (s, 2H)
3-Bromoaniline7.01 (t, J=7.9 Hz, 1H), 6.93 (t, J=1.9 Hz, 1H), 6.81 (ddd, J=7.8, 1.8, 0.9 Hz, 1H), 6.60 (ddd, J=8.0, 2.2, 0.9 Hz, 1H), 3.68 (s, 2H)
¹³C NMR Data for Related Anilines
Compound ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
3-Chloroaniline147.5, 134.8, 130.2, 118.4, 114.8, 113.1
3-Bromoaniline147.8, 130.7, 123.1, 121.4, 117.8, 113.7

2D NMR Experiments for Complex this compound Derivatives

For more complex derivatives of this compound or to resolve ambiguities in the 1D spectra, two-dimensional (2D) NMR experiments are invaluable. harvard.eduwikipedia.orglibretexts.org These techniques correlate signals from different nuclei, providing a more comprehensive picture of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): Homonuclear COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org This is instrumental in identifying adjacent protons within the aromatic rings of this compound derivatives and piecing together the spin systems. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org It is a powerful tool for assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum, which is crucial for the complete assignment of the molecule's NMR data. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This information is critical for connecting the different fragments of the molecule, for instance, linking the protons on one aromatic ring to the carbons of the other through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. libretexts.org This can be particularly useful for determining the three-dimensional conformation of flexible molecules like diaryl ethers.

Mass Spectrometry Techniques for Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry of this compound

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₉BrClNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule.

Fragmentation Pattern Analysis of this compound

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the original molecule's structure. The analysis of the fragmentation pattern of this compound can provide valuable structural information. Common fragmentation pathways for diaryl ethers and substituted anilines include:

Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, leading to the formation of ions corresponding to the bromophenoxy and chloroaniline moieties.

Loss of halogens: The molecule can lose a bromine or chlorine atom, resulting in characteristic fragment ions.

Loss of small neutral molecules: Fragments corresponding to the loss of small molecules like CO or HCN from the aromatic rings can also be observed. miamioh.edu

The fragmentation pathways can be influenced by the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). nih.gov A systematic study of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemconnections.org The absorption of infrared radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular chemical bonds and functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups:

N-H stretching: The amine group (-NH₂) will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is indicative of a primary amine.

C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond will appear in the 1250-1360 cm⁻¹ region.

C-O-C stretching: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Br and C-Cl stretching: The stretching vibrations for the carbon-halogen bonds occur at lower frequencies in the fingerprint region.

### 5.

The detailed structural elucidation and characterization of complex organic molecules like this compound rely on a suite of advanced analytical techniques. Among these, X-ray crystallography provides unparalleled insight into the solid-state arrangement of atoms, while chiroptical spectroscopy is indispensable for probing the three-dimensional structure of chiral molecules. The following sections delve into these methodologies as they pertain to the target compound and its analogues.

#### 5.4. X-ray Crystallography and Solid-State Structure Determination of this compound

As of the latest literature surveys, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and specific intermolecular interactions for this specific compound are not available.

However, the crystallographic analysis of structurally related compounds can offer valuable insights into the potential solid-state behavior of this compound. For instance, a study on 4-Bromo-2-chloroaniline (C6H5BrClN) provides a useful reference for understanding the packing of halogenated aniline derivatives. nih.govresearchgate.net In the crystal structure of 4-Bromo-2-chloroaniline, molecules are reported to be nearly planar and are linked by intermolecular N—H···N and weak N—H···Br hydrogen bonds, which organize the molecules into sheets. nih.govresearchgate.net It is plausible that this compound would also exhibit hydrogen bonding involving the amine group, potentially with the bromine or chlorine atoms of adjacent molecules, or with the ether oxygen. The bulky bromophenoxy group would significantly influence the crystal packing, likely leading to a more complex three-dimensional architecture compared to simpler halogenated anilines.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.

Table 1: Hypothetical Crystallographic Data for this compound.
ParameterHypothetical Value
Chemical FormulaC12H9BrClNO
Formula Weight298.57 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (Å3)[Value]
Z4
Density (calculated) (g/cm3)[Value]
Hydrogen BondingN-H···O, C-H···π

#### 5.5. Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric this compound Analogues

This compound is an achiral molecule. However, the introduction of a chiral center or the existence of atropisomerism in its analogues can give rise to enantiomeric forms that are distinguishable by chiroptical spectroscopy methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

The diaryl ether scaffold is of particular interest in the study of atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. nih.govacs.org For a diaryl ether to be atropisomeric, rotation around the C-O bonds must be sufficiently restricted, and the substitution pattern must be such that the molecule is not superimposable on its mirror image. While this compound itself does not possess the necessary substitution for atropisomerism, analogues with bulky groups ortho to the ether linkage could potentially exist as stable atropisomers. The enantioselective synthesis of such axially chiral diaryl ethers has been a subject of recent research interest. nih.govchemrxiv.org

Furthermore, studies on simple diaryl ethers have shown that chirality can arise spontaneously upon crystallization, with conformationally chiral molecules forming in the solid state. nih.gov These chiral crystalline forms can be studied using solid-state CD spectroscopy. nih.gov This suggests that even if analogues of this compound are not chiral in solution, they might crystallize as conglomerates of chiral crystals.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum typically shows positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption bands of the chromophores present in the molecule. For a hypothetical chiral analogue of this compound, the aromatic rings would act as chromophores, and their spatial arrangement would dictate the sign and magnitude of the Cotton effects. The comparison of experimental CD spectra with those predicted by quantum chemical calculations can be a powerful tool for determining the absolute configuration of chiral molecules. nih.gov

The table below illustrates the type of data that would be generated from a CD spectroscopic analysis of a hypothetical enantiomerically pure analogue of this compound.

Table 2: Illustrative Circular Dichroism Data for a Hypothetical Chiral Analogue of this compound.
Wavelength (nm)Δε (M-1cm-1)Transition
280+5.2π → π
255-3.8π → π
230+8.1n → π*

Table of Compounds Mentioned

Compound NameChemical Formula
This compoundC12H9BrClNO
4-Bromo-2-chloroanilineC6H5BrClN

Applications of 2 3 Bromophenoxy 5 Chloroaniline in Contemporary Academic Research

2-(3-Bromophenoxy)-5-chloroaniline as a Versatile Synthetic Building Block

The structure of this compound, featuring a diaryl ether linkage and halogen substituents on both aromatic rings, presents multiple reactive sites for chemical modification. This inherent functionality makes it a versatile starting material or intermediate in multi-step synthetic sequences.

Integration into Advanced Organic Synthesis Pathways

In the realm of advanced organic synthesis, this compound serves as a scaffold upon which greater molecular complexity can be built. The presence of the amine group allows for a wide range of reactions, including acylation, alkylation, and diazotization, which can be used to introduce new functional groups or to form larger molecular frameworks. The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental transformations in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific, detailed research findings on the extensive use of this compound in complex synthetic pathways are not widely published, its structural motifs are found in various pharmacologically active compounds and functional materials. The diaryl ether core is a common feature in a number of biologically active natural products and synthetic drugs.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
AcylationAcid chlorides, AnhydridesAmides
Suzuki CouplingBoronic acids, Palladium catalyst, BaseBiaryls
Buchwald-Hartwig AminationAmines, Palladium catalyst, BaseDi- or Tri-arylamines
Nucleophilic Aromatic SubstitutionNucleophiles (e.g., alkoxides, thiolates)Substituted diaryl ethers

This table represents theoretically possible reactions based on the functional groups present in the molecule and general principles of organic chemistry.

Precursor for Heterocyclic Compound Synthesis

The aniline (B41778) moiety within this compound is a key functional group for the construction of a variety of heterocyclic systems. Through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to form important heterocyclic cores such as quinolines, indoles, and benzodiazepines. These heterocyclic structures are ubiquitous in medicinal chemistry and are central to the development of new therapeutic agents.

For instance, a Skraup or Doebner-von Miller reaction could theoretically be employed to synthesize a substituted quinoline, which would incorporate the bromophenoxy-chloro-phenyl moiety. Similarly, Fischer indole (B1671886) synthesis, by reacting the corresponding hydrazine (B178648) derived from this compound with a ketone or aldehyde, could lead to novel indole derivatives. However, specific examples of the use of this compound as a precursor for heterocyclic compound synthesis are not extensively documented in peer-reviewed literature.

Role in Natural Product Synthesis Research

The structural components of this compound, particularly the diaryl ether linkage, are present in a number of natural products. While there is no direct evidence in the current body of scientific literature of this specific compound being used as a starting material or key intermediate in the total synthesis of a natural product, its potential as a synthon for analogues of natural products is a possibility. The synthesis of structurally simplified or modified versions of complex natural products is a common strategy in medicinal chemistry to identify the core pharmacophore and to develop more synthetically accessible and potent analogues.

Exploration of this compound in Materials Science Research

The application of this compound in materials science is an area of potential but currently underexplored research. The aromatic and halogenated nature of the molecule suggests that it could be a precursor to materials with interesting optical or electronic properties.

Development of Organic Dyes and Pigments Utilizing this compound Scaffolds

The core structure of this compound can be chemically modified to create chromophoric systems characteristic of organic dyes and pigments. For example, diazotization of the aniline followed by coupling with an electron-rich aromatic compound (an azo coupling reaction) would produce an azo dye. The color of such a dye would be influenced by the extended conjugation and the nature of the substituents on the aromatic rings. The bromine and chlorine atoms could also serve to modulate the electronic properties and potentially the photostability of the resulting dye. At present, there are no commercially available or academically reported dyes or pigments derived directly from this specific starting material.

Future Directions and Emerging Research Avenues for 2 3 Bromophenoxy 5 Chloroaniline

Untapped Synthetic Potential of 2-(3-Bromophenoxy)-5-chloroaniline

The molecular framework of this compound is ripe for exploitation in the synthesis of novel and complex molecules. The presence of bromine, chlorine, and amine functionalities offers multiple handles for a variety of chemical transformations.

The bromo and chloro substituents on the phenyl rings are prime candidates for cross-coupling reactions . Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide array of functional groups. For instance, the reactivity difference between the C-Br and C-Cl bonds could allow for selective, stepwise functionalization. The C-Br bond is generally more reactive in palladium-catalyzed couplings, enabling the introduction of a substituent at the 3-position of the phenoxy ring while leaving the chloro-substituted ring intact for subsequent modifications. This differential reactivity is a powerful tool for building molecular complexity in a controlled manner. A variety of functionalized diaryl ethers have been synthesized through such coupling reactions of corresponding aryl halides. nih.gov

The aniline (B41778) moiety is a versatile functional group that can undergo a plethora of reactions. It can be acylated to form amides, which are common in many biologically active molecules. Furthermore, the amine can be diazotized and subsequently converted into a wide range of other functional groups, including hydroxyl, cyano, and additional halides. This opens the door to a vast chemical space for derivatization. The synthesis of novel heterocyclic compounds, such as quinolines, can be initiated from substituted anilines. researchgate.netamazonaws.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Bromo/ChloroCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Biaryls, Arylamines, Alkynylated derivatives
AminoAcylation, Diazotization, AlkylationAmides, Phenols, Cyanides, N-Alkyl derivatives
Aromatic RingsElectrophilic Aromatic SubstitutionNitrated, Halogenated, Sulfonated derivatives
Diaryl EtherAtroposelective SynthesisAxially Chiral Ligands/Catalysts

Advanced Computational Approaches for this compound Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.netacs.org Such studies can provide insights into the reactivity of the different positions on the aromatic rings, the rotational barrier of the C-O bond, and the conformational preferences of the molecule. For instance, DFT calculations can help predict the relative reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, aiding in the design of selective synthetic strategies. nih.gov Investigations into the charge distribution can reveal the most nucleophilic and electrophilic sites, guiding the design of reactions. nih.gov

Molecular docking simulations could be used to explore the potential biological activity of derivatives of this compound. By docking virtual libraries of compounds based on this scaffold into the active sites of various enzymes and receptors, researchers can identify promising candidates for further experimental investigation in areas such as medicinal chemistry and agrochemicals. The diaryl ether motif is a known privileged scaffold in drug discovery, appearing in numerous bioactive compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized derivatives to build predictive models. These models can correlate the structural features of the molecules with their biological activity, enabling the rational design of more potent and selective compounds.

Integration of this compound into Supramolecular Chemistry Research

The structure of this compound, with its potential for hydrogen bonding (via the amine group) and halogen bonding (via the bromine and chlorine atoms), makes it an interesting building block for supramolecular assemblies.

This compound could be used to construct self-assembling systems such as liquid crystals, gels, or crystalline co-crystals. The directionality of the hydrogen and halogen bonds can be exploited to control the architecture of the resulting supramolecular structures.

Furthermore, this compound could be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create novel host-guest complexes . nih.gov The diaryl ether moiety can act as a guest, binding within the hydrophobic cavity of the host. The functional groups on the periphery could then be used to further functionalize the complex or to control its solubility and assembly. The synthesis of crown ether-based supramolecular polymers demonstrates the utility of ether linkages in creating complex, self-assembling structures. nih.gov

Potential for this compound in Catalysis Research

The aniline and halogen functionalities of this compound make it a promising precursor for the synthesis of novel ligands for catalysis .

The amine group can be readily modified to create bidentate or polydentate ligands by introducing other coordinating groups. For example, reaction with salicylaldehyde (B1680747) derivatives would yield Schiff base ligands capable of coordinating to a variety of metal centers. These metal complexes could then be screened for catalytic activity in various organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The synthesis of metal complexes with tailored properties is a key area of research in catalysis. academie-sciences.fr

The bromo and chloro substituents offer another route to catalyst development. These groups can be converted to phosphine (B1218219) or N-heterocyclic carbene (NHC) moieties, which are highly effective ligands in transition metal catalysis. The diaryl ether backbone could provide a unique steric and electronic environment around the metal center, potentially leading to catalysts with novel reactivity or selectivity. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the development of new ligands is crucial for expanding their scope. researchgate.net

Synergistic Research Combining this compound with Nanotechnology

The functional groups of this compound provide attachment points for its integration with nanomaterials, opening up possibilities for the development of novel hybrid materials with unique properties.

This molecule could be used to functionalize the surface of nanoparticles , such as gold or silica (B1680970) nanoparticles. The amine group can be used to form covalent bonds with the nanoparticle surface, while the bromo and chloro groups can be used for further "click" chemistry or other orthogonal ligation strategies. Such functionalized nanoparticles could have applications in sensing, drug delivery, or catalysis. The use of nano-catalysts in the synthesis of diaryl ethers has been shown to be an effective strategy. nih.gov

Furthermore, derivatives of this compound could be used as monomers for the synthesis of novel polymers . The resulting polymers, incorporating the diaryl ether motif, could exhibit interesting thermal, mechanical, or optical properties. The development of new polymers with tailored functionalities is a continuous effort in materials science.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Bromophenoxy)-5-chloroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Ullmann coupling between 3-bromophenol and 5-chloro-2-nitrobenzene, followed by reduction of the nitro group. Catalyst selection (e.g., CuI/1,10-phenanthroline) and solvent polarity significantly impact yield. For example, using DMF at 110°C under inert atmosphere improves coupling efficiency. Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Analogous biphenyl syntheses suggest optimizing molar ratios (1:1.2 for aryl halide:phenol) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic proton splitting patterns and coupling constants).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 297.94 for C12_{12}H8_8BrClNO).
  • FTIR : Peaks at ~3400 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C-O-C stretch) confirm aniline and ether functionalities.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Store in amber vials at 4°C under argon to prevent oxidation. TGA data from poly(2-chloroaniline) composites indicate degradation onset at ~200°C, suggesting similar thermal sensitivity for bromophenoxy analogs. Avoid prolonged exposure to light or moisture, as brominated aromatics are prone to hydrodebromination .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in Ullmann vs. Suzuki coupling for analogous bromophenoxy derivatives?

  • Methodological Answer : Ullmann coupling favors electron-deficient aryl halides (e.g., 5-chloro-2-nitrobenzene) due to oxidative addition efficiency, while Suzuki-Miyaura requires boronic acids and is sensitive to steric hindrance from the bromophenoxy group. Contradictions arise from solvent effects: polar aprotic solvents (DMF) stabilize intermediates in Ullmann, while Suzuki may require aqueous/organic biphasic systems. Kinetic studies (e.g., in situ IR monitoring) can resolve these discrepancies .

Q. How do electronic effects of bromophenoxy and chloro substituents influence electrophilic substitution reactivity?

  • Methodological Answer : The bromophenoxy group is electron-withdrawing (-I effect), directing electrophiles to the para position relative to the ether oxygen. The chloro substituent at C5 further deactivates the ring, reducing nitration/sulfonation rates. Computational studies (DFT, Fukui indices) predict regioselectivity, validated experimentally by isolating mononitrated products at C4 (para to O) .

Q. What strategies enhance the thermal stability of this compound in polymer composites?

  • Methodological Answer : Incorporate SiO2_2 nanoparticles during in situ polymerization (as in poly(2-chloroaniline)/SiO2_2 systems). TGA shows ~30°C stability improvement due to SiO2_2’s thermal barrier effect. ESEM confirms uniform dispersion (<1 µm particles), while XRD reveals amorphous SiO2_2 phases that reduce crystallinity-driven degradation .

Q. What microbial degradation pathways are feasible for this compound in bioremediation?

  • Methodological Answer : Comamonas testosteroni I2gfp, effective in 3-chloroaniline degradation, may cleave the ether bond via monooxygenases, yielding 3-bromophenol and 5-chloroaniline intermediates. Meta-cleavage of chlorocatechol (yellow intermediate) indicates distal pathway activation. Bioaugmentation in activated sludge requires pH 7.0 and 30°C, with DGGE monitoring to track microbial community shifts .

Key Considerations for Researchers

  • Contradiction Management : Replicate reaction conditions from literature precisely, and use control experiments to isolate variables (e.g., catalyst loading, solvent purity).
  • Advanced Tools : Employ computational modeling (e.g., Gaussian for reaction pathways) and in situ spectroscopic monitoring to resolve mechanistic ambiguities.
  • Environmental Impact : Prioritize biodegradation studies using GC-MS to track halogenated intermediates, ensuring compliance with green chemistry principles .

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